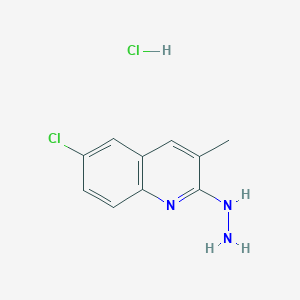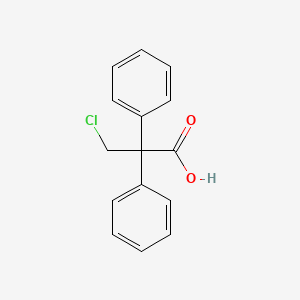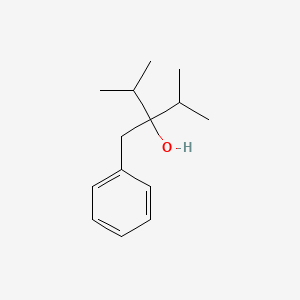
alpha,alpha-Diisopropylphenethyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha,alpha-Diisopropylphenethyl alcohol: is an organic compound with the molecular formula C14H22O It is a secondary alcohol characterized by the presence of two isopropyl groups attached to the alpha carbon of the phenethyl alcohol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing alpha,alpha-Diisopropylphenethyl alcohol involves the Grignard reaction. This process typically starts with the reaction of phenylmagnesium bromide with acetone to form 1-phenyl-2-propanol. This intermediate is then subjected to further reaction with isopropylmagnesium bromide to yield this compound.
Reduction of Ketones: Another synthetic route involves the reduction of the corresponding ketone, alpha,alpha-Diisopropylphenyl ketone, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Alpha,alpha-Diisopropylphenethyl alcohol can undergo oxidation reactions to form the corresponding ketone, alpha,alpha-Diisopropylphenyl ketone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can convert it to the corresponding alkane.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Alpha,alpha-Diisopropylphenyl ketone.
Reduction: Corresponding alkane derivatives.
Substitution: Various substituted phenethyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha,alpha-Diisopropylphenethyl alcohol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of alpha,alpha-Diisopropylphenethyl alcohol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in various biochemical reactions, including oxidation and reduction processes. Its effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors in biological systems.
Vergleich Mit ähnlichen Verbindungen
Phenethyl alcohol: A simpler analog without the isopropyl groups.
Alpha,alpha-Dimethylphenethyl alcohol: Similar structure but with methyl groups instead of isopropyl groups.
Benzyl alcohol: Lacks the additional alkyl groups on the alpha carbon.
Uniqueness: Alpha,alpha-Diisopropylphenethyl alcohol is unique due to the presence of two bulky isopropyl groups, which influence its chemical reactivity and physical properties. This structural feature distinguishes it from other phenethyl alcohol derivatives and contributes to its specific applications and potential biological activities.
Eigenschaften
CAS-Nummer |
52065-71-1 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
3-benzyl-2,4-dimethylpentan-3-ol |
InChI |
InChI=1S/C14H22O/c1-11(2)14(15,12(3)4)10-13-8-6-5-7-9-13/h5-9,11-12,15H,10H2,1-4H3 |
InChI-Schlüssel |
SCUFFASZSQKIIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CC1=CC=CC=C1)(C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13753664.png)
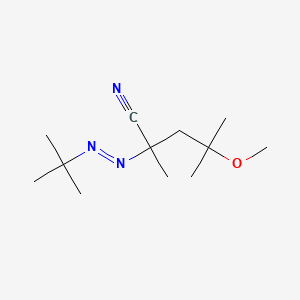
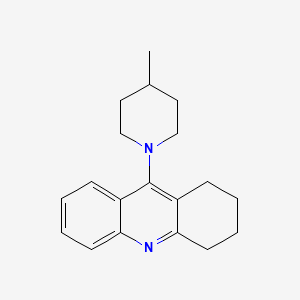
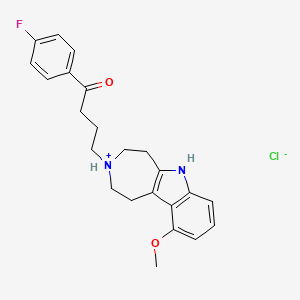
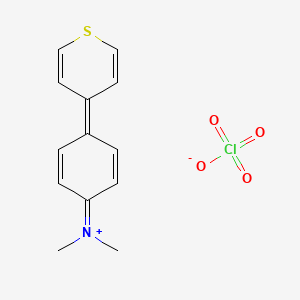
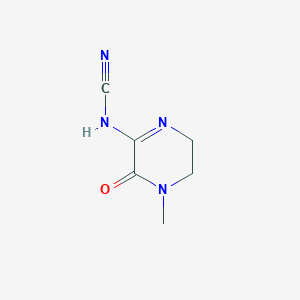
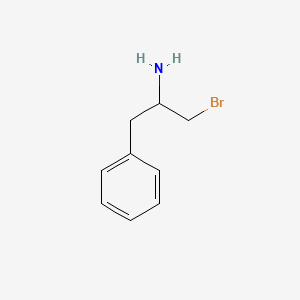
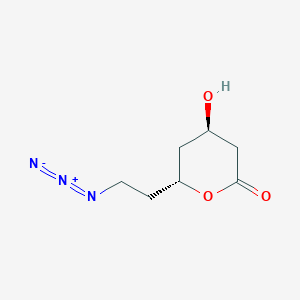

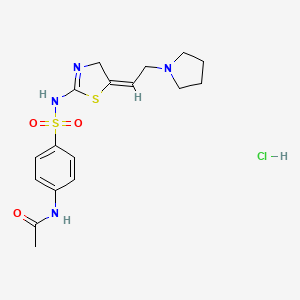
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-pyridin-3-ylmethylideneamino]triazole-4-carboxamide](/img/structure/B13753740.png)
